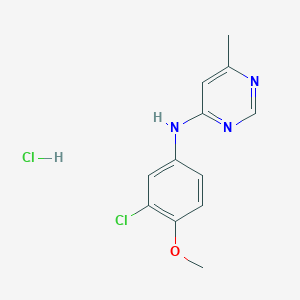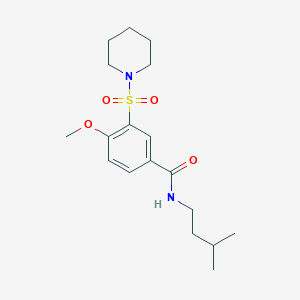![molecular formula C21H16Cl2N2O4 B4629089 N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide
説明
The chemical compound is part of a broader category of compounds that exhibit significant properties for various applications, including materials science and medicinal chemistry. Its structure implies a complex synthesis process and potentially unique physical and chemical properties due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of complex aromatic polyamides, including structures related to the compound of interest, often involves condensation reactions and the use of specific catalysts. For instance, crosslinked aromatic polyamides with phenylen, thiophene, and furane groups can be synthesized via self-condensation from related amino acids using the phosphorylation method, highlighting the intricate processes involved in synthesizing such compounds (Sánchez et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of planar and non-planar components, contributing to its complex behavior and interactions. For example, crystal structure analyses reveal the significance of hydrogen bonding in determining the molecular arrangement and stability of related compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Compounds within this chemical domain can undergo various reactions, including spontaneous copolymerization, as seen in reactions involving methoxyallene and chlorophenyl isocyanate, resulting in polyamides with highly reactive groups (Mizuya et al., 1989). Such reactivities are crucial for further chemical modifications and applications.
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure and synthesis process. For example, polyamides derived from specific diamines and dicarboxylic acids are known for their solubility in organic solvents and thermal stability, factors that are essential for their application in heat-sensitive devices (Liou & Chang, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present and the overall molecular architecture. Studies on related compounds, such as the synthesis and evaluation of aminopyrimidines for their potential as analgesic and anti-inflammatory agents, shed light on the diverse chemical properties these molecules can exhibit (Chhabria et al., 2007).
科学的研究の応用
Optically Active Polyamides
Polyamides containing methoxy groups have been synthesized using L-tartaric acid, resulting in polymers that are hydrophilic, melt above 185°C, and display significant optical activity. This research suggests potential applications in creating materials with specific optical properties for use in various technological applications (J. Bou, A. Rodríguez-Galán, & S. Muñoz-Guerra, 1993).
Graft Copolymerization
The graft copolymerization of similar compounds onto poly(vinyl chloride) films using gamma irradiation has been studied, demonstrating the influence of radiation dose and monomer concentration on graft yield. This research indicates the potential for modifying the surface properties of PVC for improved thermal and UV stability (A. Abdel-Naby, 2001).
Fluorescent Crosslinked Polyamides
New fluorescent crosslinked aromatic polyamides have been synthesized, showing potential for heat-sensitive devices due to their high emission fluorescence, which can be activated or quenched based on thermal processing. This suggests applications in creating materials that respond to temperature changes with visible fluorescence changes (C. Sánchez et al., 2015).
Electrochromic Aromatic Polyamides
Solution-processable near-infrared electrochromic aromatic polyamides were prepared, displaying reversible electrochemical oxidation with high contrast ratios. Such materials are relevant for applications in smart windows and displays that require changeable optical properties triggered by electrical signals (Hung‐Ju Yen & Guey‐Sheng Liou, 2009).
Antimicrobial Acrylic Copolymers
Copolymers prepared from dichlorophenyl methacrylate and vinyl acetate have been investigated for their antimicrobial properties against selected microorganisms, suggesting potential applications in creating antimicrobial surfaces or coatings (Mitesh B. Patel et al., 2003).
特性
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-28-16-8-6-15(7-9-16)24-20(26)18(25-21(27)19-3-2-10-29-19)11-13-4-5-14(22)12-17(13)23/h2-12H,1H3,(H,24,26)(H,25,27)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNSMVXGGGUQU-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)


![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)